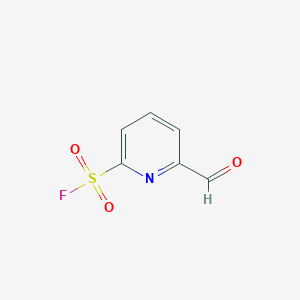

6-Formylpyridine-2-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Formylpyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H4FNO3S It is characterized by the presence of a formyl group at the 6th position and a sulfonyl fluoride group at the 2nd position of a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-formylpyridine-2-sulfonyl fluoride typically involves the introduction of fluorine and sulfonyl groups into a pyridine ring. One common method involves the reaction of 2,6-dichloropyridine with potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6 in sulfolane. The reaction is carried out under heating conditions to facilitate the substitution of chlorine atoms with fluorine atoms .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Formylpyridine-2-sulfonyl fluoride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines or thiols can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.

Oxidation Products: The major product is 6-carboxypyridine-2-sulfonyl fluoride.

Reduction Products: The major product is 6-hydroxymethylpyridine-2-sulfonyl fluoride.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

6-Formylpyridine-2-sulfonyl fluoride serves as a crucial building block in the synthesis of more complex fluorinated pyridine derivatives. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, facilitating the formation of various substituted pyridine derivatives .

Synthetic Routes:

- Nucleophilic Substitution: The sulfonyl fluoride group acts as an excellent leaving group, enabling the formation of diverse products depending on the nucleophile used.

- Oxidation and Reduction: The compound can be oxidized to yield 6-carboxypyridine-2-sulfonyl fluoride or reduced to form 6-hydroxymethylpyridine-2-sulfonyl fluoride.

Biological Applications

Research indicates that derivatives of this compound exhibit potential biological activities, including antimicrobial and anticancer properties. The sulfonyl fluoride moiety allows for selective inhibition of enzymes by forming covalent bonds with nucleophilic residues in active sites, making it a valuable tool in chemical biology .

Case Study: Enzyme Inhibition

In studies focusing on enzyme inhibitors, this compound has been shown to effectively inhibit specific target proteins through covalent modification. Techniques such as surface plasmon resonance have been employed to assess binding affinity and selectivity towards biological targets .

Medicinal Chemistry

The compound is being investigated as a pharmaceutical intermediate for developing new drugs. Its ability to selectively target enzymes positions it as a promising candidate for drug development, particularly in creating inhibitors for diseases involving dysregulated enzyme activity .

Data Tables

| Application Area | Description | Examples/Outcomes |

|---|---|---|

| Organic Synthesis | Building block for fluorinated compounds | Synthesis of various pyridine derivatives |

| Biological Research | Enzyme inhibitors and biological probes | Selective inhibition in enzyme studies |

| Medicinal Chemistry | Pharmaceutical intermediates | Potential drug candidates targeting specific enzymes |

Wirkmechanismus

The mechanism of action of 6-formylpyridine-2-sulfonyl fluoride involves its interaction with various molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This property makes it a useful tool in chemical biology for studying enzyme functions and developing enzyme inhibitors .

Vergleich Mit ähnlichen Verbindungen

2,6-Difluoropyridine: Similar in structure but lacks the formyl and sulfonyl fluoride groups.

6-Formylpyridine: Contains the formyl group but lacks the sulfonyl fluoride group.

2-Sulfonyl Fluoropyridine: Contains the sulfonyl fluoride group but lacks the formyl group.

Uniqueness: 6-Formylpyridine-2-sulfonyl fluoride is unique due to the presence of both the formyl and sulfonyl fluoride groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Biologische Aktivität

6-Formylpyridine-2-sulfonyl fluoride (CAS No. 2377033-21-9) is a pyridine derivative notable for its diverse biological activities, particularly in medicinal chemistry and chemical biology. This compound features a formyl group at the 6th position and a sulfonyl fluoride group at the 2nd position of the pyridine ring, which contributes to its unique reactivity and potential therapeutic applications.

The molecular formula of this compound is C₆H₄FNO₃S. It can be synthesized through various methods, including nucleophilic substitution reactions where the sulfonyl fluoride group can react with nucleophiles such as amines or thiols under mild conditions. The synthesis typically involves the reaction of 2,6-dichloropyridine with potassium fluoride in the presence of a phase transfer catalyst like 18-crown-6 in sulfolane.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition. This characteristic makes it a valuable tool in studying enzyme functions and developing enzyme inhibitors, particularly in cancer research and antimicrobial studies.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. The sulfonyl fluoride moiety contributes to this effect by acting as a reactive electrophile that can modify critical amino acids in microbial enzymes, thus inhibiting their function .

Anticancer Potential

Studies have highlighted the anticancer properties of compounds related to this compound. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Case Studies

- Antimicrobial Activity : In a study examining various sulfonyl fluorides, this compound was found to be effective against a range of bacterial strains, demonstrating its potential as an antibiotic agent .

- Cancer Research : A recent investigation into the anticancer effects of pyridine derivatives revealed that this compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Covalent modification of enzymes |

| 2,6-Difluoropyridine | Low | Low | Limited reactivity due to lack of functional groups |

| 6-Formylpyridine | Moderate | High | Apoptosis induction via different pathways |

| 2-Sulfonyl Fluoropyridine | Moderate | Low | Nucleophilic attack on target proteins |

Future Directions

The ongoing research into the biological activity of this compound suggests its potential as a lead compound for developing new antimicrobial and anticancer agents. Further studies are needed to elucidate its full mechanism of action and optimize its efficacy through structural modifications.

Eigenschaften

IUPAC Name |

6-formylpyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3S/c7-12(10,11)6-3-1-2-5(4-9)8-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJQKYCTSHKBFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)(=O)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.